2-(2-Butoxyethoxy)ethanol

Coatings Printing Inks Solvent Retention

2-(2-Butoxyethoxy)ethanol (DEGBE, Butyl CARBITOL™) is the definitive high-boiling (230°C) glycol ether for formulators requiring extended open time in architectural coatings, automotive finishes, and printing inks. Its exceptionally low evaporation rate (0.004 vs. diethyl ether) ensures superior leveling and film formation. For lignin valorization, this solvent uniquely dissolves >98 wt% of kraft and organosolv lignin, enabling sprayable bio-based protective coatings. With a 3.7–4.4× higher oral LD50 than 2-butoxyethanol, it is the safer choice for cleaning products and personal care formulations. Select DEGBE when performance, regulatory compliance, and human safety cannot be compromised by substituting lower homologs.

Molecular Formula C8H18O3
CH3(CH2)3OCH2CH2OCH2CH2OH
C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 112-34-5
Cat. No. B094605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butoxyethoxy)ethanol
CAS112-34-5
Synonyms2-(2-butoxyethoxy)ethanol
butyl carbitol
diethylene glycol mono-n-butyl ether
diethylene glycol monobutyl ethe
Molecular FormulaC8H18O3
CH3(CH2)3OCH2CH2OCH2CH2OH
C8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCCCOCCOCCO
InChIInChI=1S/C8H18O3/c1-2-3-5-10-7-8-11-6-4-9/h9H,2-8H2,1H3
InChIKeyOAYXUHPQHDHDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68° F (NTP, 1992)
6.16 M
Miscible with water at 25 °C
Miscible with oils
Very soluble in ethanol, ethyl ether, acetone;  soluble in benzene
Solubility in water: very good

2-(2-Butoxyethoxy)ethanol (CAS 112-34-5): High-Boiling Glycol Ether Solvent with Differentiated Solvency and Low-Volatility Profile


2-(2-Butoxyethoxy)ethanol (CAS 112-34-5), also designated diethylene glycol monobutyl ether or Butyl CARBITOL™, is a slow-evaporating, hydrophilic glycol ether [1]. It is characterized by a boiling point of 230–231°C, a flash point of 93–106°C (open cup), and a viscosity of 6.49 mPa·s at 20°C [2]. The compound exhibits complete miscibility with water and most common organic solvents, enabling its function as a coupling solvent in diverse industrial formulations . This evidence guide quantifies its performance differentials against the closest in-class analogs, including 2-butoxyethanol (Butyl CELLOSOLVE™) and 2-(2-methoxyethoxy)ethanol (Methyl CARBITOL™).

Why Direct Substitution of 2-(2-Butoxyethoxy)ethanol (112-34-5) with Other Glycol Ethers Compromises Formulation Performance


Glycol ethers are not interchangeable commodities; variations in alkyl chain length and oxyethylene unit count confer distinct physicochemical and performance attributes. Substituting 2-(2-butoxyethoxy)ethanol with a lower homolog, such as 2-butoxyethanol or 2-(2-methoxyethoxy)ethanol, predictably alters evaporation rate, solvency power, partitioning behavior, and toxicological profile—each of which may critically undermine the performance or regulatory compliance of the end-use formulation. The evidence presented herein quantifies these differentials, providing a rigorous basis for procurement decisions and scientific selection of the optimal glycol ether for specific industrial applications [1].

Quantitative Evidence of Performance Differentiation: 2-(2-Butoxyethoxy)ethanol vs. In-Class Alternatives


Evaporation Rate: 2-(2-Butoxyethoxy)ethanol Offers Significantly Reduced Volatility Relative to 2-Butoxyethanol

2-(2-Butoxyethoxy)ethanol exhibits a relative evaporation rate of 0.004 (diethyl ether = 1.0) or 0.3 (n-butyl acetate = 100), which is substantially lower than that of 2-butoxyethanol (Butyl CELLOSOLVE™). This slower evaporation profile directly translates to extended open time and improved leveling in coating applications, and reduced solvent loss during printing processes [1].

Coatings Printing Inks Solvent Retention

Toxicological Profile: 2-(2-Butoxyethoxy)ethanol Demonstrates Lower Acute Oral Toxicity Compared to 2-Butoxyethanol

In standardized OECD 401 acute oral toxicity assays, 2-(2-butoxyethoxy)ethanol exhibits a substantially higher LD50 value in rodent models compared to the shorter-chain analog 2-butoxyethanol, indicating reduced acute toxicity upon ingestion. This differential can be a critical factor in selecting solvents for applications where incidental human exposure is possible [1].

Occupational Safety Toxicology Regulatory Compliance

Henry's Law Constant: 2-(2-Butoxyethoxy)ethanol Exhibits Superior Retention in Aqueous Scrubber Systems

The Henry's law constant of 2-(2-butoxyethoxy)ethanol is lower than that of 2-butoxyethanol, n-butanol, and methyl ethyl ketone, as demonstrated in a comparative study of paint solvents. A lower constant signifies reduced tendency to volatilize from aqueous solution, which enhances capture and retention in spray booth water scrubbers [1].

Automotive Painting VOC Capture Environmental Engineering

Lignin Solubility: 2-(2-Butoxyethoxy)ethanol Achieves >98 wt% Dissolution of Kraft and Organosolv Lignins

2-(2-Butoxyethoxy)ethanol (Butyl CARBITOL™) demonstrates exceptional solvency for both industrial kraft lignin and pilot-scale organosolv lignin, achieving >98 wt% solubility at 25 °C—a performance comparable to the gold-standard lignin solvent, dimethyl sulfoxide (DMSO). In contrast, other common paint solvents tested, including 1-butanol, 2-propanol, butyl acetate, and propylene glycol monomethyl ether acetate, exhibited significantly lower lignin dissolution capacity [1].

Biorefinery Sustainable Coatings Lignin Valorization

Thermodynamic Behavior in Binary Mixtures: 2-(2-Butoxyethoxy)ethanol Displays Negative Excess Molar Volumes with Dibutylether

In contrast to the positive excess molar volumes (VE) observed for mixtures of dibutylether with the shorter-chain analogs 2-(2-methoxyethoxy)ethanol and 2-(2-ethoxyethoxy)ethanol, the 2-(2-butoxyethoxy)ethanol + dibutylether system exhibits negative VE values over the entire mole fraction range. This indicates that structural effects and intermolecular interactions differ fundamentally as the alkyl chain lengthens, which has direct implications for mixing behavior and formulation stability [1].

Chemical Engineering Thermodynamics Formulation Design

Fluorescence Preservation of Chlorophyll: 2-(2-Butoxyethoxy)ethanol Outperforms 2-(2-Methoxyethoxy)ethanol in Aqueous Media

In aqueous solvent systems, 2-(2-butoxyethoxy)ethanol is more effective than the methyl analog at maintaining chlorophyll a in a fluorescent state. Fluorescence persists even when the solvent is 70–80% aqueous, whereas the methyl carbitol system loses fluorescence at much lower water concentrations. Additionally, dioxane colloids prepared in 10% butyl carbitol exhibit a distinct absorption maximum at 690 mμ [1].

Biochemistry Photosynthesis Research Fluorescence Spectroscopy

Optimal Application Scenarios for 2-(2-Butoxyethoxy)ethanol (112-34-5) Based on Quantified Performance Evidence


High-Solids Coatings and Printing Inks Requiring Extended Open Time and Low VOC Emissions

The extremely low relative evaporation rate (0.004 relative to diethyl ether) and high boiling point (230–231°C) of 2-(2-butoxyethoxy)ethanol make it the solvent of choice for high-solids architectural coatings, automotive finishes, and printing inks where extended open time is critical for proper leveling and film formation. Its low Henry's law constant further ensures effective capture in water-wash spray booth systems, reducing VOC emissions and improving environmental compliance [1][2].

Sustainable, Lignin-Based Coating Formulations for Corrosion Protection

The exceptional solubility of both kraft and organosolv lignin (>98 wt%) in 2-(2-butoxyethoxy)ethanol enables the formulation of sprayable, lignin-based coatings for metal protection. This property, coupled with the solvent's compatibility with water and other coating components, positions it as a key enabler of bio-based, sustainable coating technologies. Researchers and formulators developing lignin valorization strategies should prioritize this solvent for achieving high lignin loadings [1].

Occupational Safety-Conscious Formulations Where Reduced Acute Toxicity is Required

In cleaning products, personal care items, or any application with potential for incidental human exposure, the 3.7- to 4.4-fold higher LD50 value of 2-(2-butoxyethoxy)ethanol relative to 2-butoxyethanol provides a tangible safety advantage. Procurement specialists and formulators should select this glycol ether over shorter-chain alternatives when acute oral toxicity is a key selection criterion [1].

Specialized In Vitro Biochemical Assays Involving Chlorophyll and Photosynthetic Pigments

For researchers studying chlorophyll a fluorescence or preparing colloidal chlorophyll states for spectroscopic analysis, 2-(2-butoxyethoxy)ethanol offers superior performance over methyl carbitol in maintaining fluorescence at high water concentrations (70–80% aqueous). Its ability to generate distinct 690 mμ-absorbing colloids provides an additional tool for probing pigment aggregation states [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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